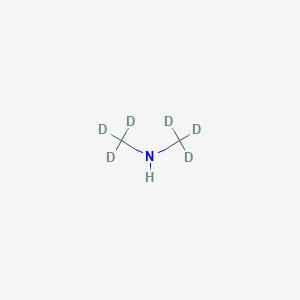

Dimethyl-d6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSDSFDQCJNGOL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473742 | |

| Record name | Dimethyl-d6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14802-36-9 | |

| Record name | Dimethyl-d6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14802-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Dimethyl-d6-amine Hydrochloride

Executive Summary

Dimethyl-d6-amine hydrochloride (CAS: 53170-19-7) is a critical deuterated building block in medicinal chemistry, primarily utilized to attenuate metabolic liability via the Kinetic Isotope Effect (KIE) or as a stable internal standard for LC-MS/MS bioanalysis.[1][2]

While industrial production often utilizes high-pressure catalytic amination of methanol-d4, this guide details a high-fidelity laboratory-scale synthesis based on the Reductive Hydrogenolysis of N-Benzylated Precursors .[1] This route is selected for its operational control, avoidance of inseparable poly-alkylated mixtures (common in direct ammonia alkylation), and high isotopic enrichment (>99 atom % D).

Strategic Reaction Pathway

The synthesis circumvents the selectivity challenges of direct alkylation by utilizing a benzyl "scaffold."[1] The benzyl group directs the alkylation to the tertiary amine stage and is subsequently removed under mild hydrogenolytic conditions, yielding the pure secondary amine salt.

Reaction Scheme Visualization

Figure 1: Strategic workflow for the synthesis of this compound HCl via N-benzyl protection.

Experimental Protocol

Reagents and Materials

The following stoichiometry is calibrated for a 10 mmol scale.

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |

| Benzylamine | 107.15 | 1.0 | 1.07 g | Scaffold |

| Iodomethane-d3 (CD₃I) | 144.96 | 2.5 | 3.62 g | Deuterium Source |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Acid Scavenger |

| Acetonitrile (MeCN) | - | - | 20 mL | Solvent |

| Pd/C (10 wt%) | - | 10 wt% | 100 mg | Catalyst |

| HCl in Dioxane (4M) | - | 1.5 | 3.75 mL | Salt Formation |

Critical Note: Iodomethane-d3 is a volatile carcinogen.[1] All alkylation steps must be performed in a certified fume hood.

Step 1: Synthesis of N,N-Bis(trideuteromethyl)benzylamine

This step installs the two deuterated methyl groups.[1] The use of a tertiary amine intermediate prevents over-alkylation (quaternization is minimized by controlling stoichiometry and temperature).[1]

-

Setup: Charge a dry 100 mL round-bottom flask (RBF) with Benzylamine (1.07 g, 10 mmol) and anhydrous Acetonitrile (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) and a magnetic stir bar. Cool the suspension to 0°C in an ice bath.

-

Alkylation: Add Iodomethane-d3 (3.62 g, 25 mmol) dropwise over 15 minutes.

-

Mechanistic Insight: The excess base neutralizes the HI generated, driving the equilibrium toward the tertiary amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting primary amine spot should disappear.[1]

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to yield a yellow oil.

-

Purification (Optional but Recommended): Pass the crude oil through a short silica plug eluting with 5% EtOAc/Hexanes to remove any quaternary ammonium salts.

Step 2: Hydrogenolysis and Salt Formation

This step cleaves the benzyl group.[1] Since this compound is volatile (bp ~7°C for the free base), it must be trapped immediately as the hydrochloride salt.

-

Setup: Dissolve the N,N-bis(trideuteromethyl)benzylamine from Step 1 in Methanol (15 mL).

-

Catalyst: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.

-

Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent stream.

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker). Stir vigorously at Room Temperature for 4–6 hours.

-

Acid Trapping: Once the starting material is consumed (monitored by TLC), do not evaporate .[1] Add 4M HCl in Dioxane (3.75 mL) directly to the reaction mixture.

-

Logic: This converts the volatile free amine into the non-volatile hydrochloride salt in situ.[1]

-

-

Isolation: Filter the catalyst through a Celite pad. Rinse with a small volume of MeOH.

-

Crystallization: Concentrate the filtrate under vacuum. The residue is this compound HCl.[1][5][6][7] Recrystallize from Ethanol/Ether if higher purity is required.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy[1]

-

¹H NMR (D₂O): The spectrum should be remarkably simple.

-

Expected: A broad singlet at ~2.7-2.9 ppm (exchangeable NH protons) may be visible depending on water suppression.

-

Absence: There must be NO signals corresponding to methyl protons (approx.[1] 2.7 ppm) or benzyl protons (7.4 ppm aromatic, 4.2 ppm benzylic). Any signal in the methyl region indicates incomplete deuteration (~2.6 ppm residual protio-methyl).

-

-

¹³C NMR:

-

Expected: A septet at approx. 35-37 ppm due to C-D coupling (

).

-

-

²H NMR (Deuterium NMR):

-

Expected: A distinct singlet corresponding to the -CD₃ groups.

-

Mass Spectrometry[2][4]

-

ESI-MS (+):

Safety & Handling

-

Iodomethane-d3: Highly toxic alkylating agent.[1] Use double-gloving (nitrile/laminate) and work in a high-efficiency fume hood.

-

Amine Salts: this compound HCl is hygroscopic.[1] Store in a desiccator at room temperature.

-

Nitrosamine Precursor: Secondary amines can form carcinogenic nitrosamines if exposed to nitrites.[1] Segregate from nitrosating agents.[1]

References

-

Synthesis of Deuterated Amines via Tosylates

-

Source: Zhao, W., et al.[2] "A practical synthesis of deuterated methylamine and dimethylamine." Journal of Chemical Research, 2014.

- Relevance: Establishes the benzyl-protection and sulfonate/halide alkylation str

-

-

Eschweiler-Clarke Methylation (Contextual)

-

Source: Lindeke, B., et al. "Specific deuteromethylation by the Eschweiler-Clarke reaction."[2] Biomedical Mass Spectrometry, 1978.

- Relevance: Discusses alternative routes using deuterated form

-

-

Commercial Reference & Physical Data

Sources

- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biosynth.com [biosynth.com]

- 6. isotope.com [isotope.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. medchemexpress.com [medchemexpress.com]

Technical Master Guide: Dimethyl-d6-amine (DMA-d6)

Content Type: Technical Whitepaper & Experimental Protocol Subject: Physicochemical Properties, Handling, and Synthetic Application of Dimethyl-d6-amine Target Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers

Executive Summary: The Deuterium Switch

This compound (DMA-d6) is the fully deuterated isotopologue of dimethylamine, where all six methyl hydrogens are replaced by deuterium (

Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, incorporating DMA-d6 into a drug scaffold can suppress N-demethylation pathways mediated by Cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6). This phenomenon, known as the Kinetic Isotope Effect (KIE) , can extend a drug's half-life (

This guide provides a definitive physicochemical profile of DMA-d6, contrasts its free base and salt forms, and details a validated protocol for its use in reductive amination.

Physicochemical Specifications

Researchers typically encounter DMA-d6 in two forms: the volatile Free Base (gas/liquid) and the stable Hydrochloride Salt (solid).[1] Understanding the distinction is vital for accurate stoichiometry and safety.

Comparative Property Table

| Property | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |

| CAS Number | 14802-36-9 | 53170-19-7 |

| Formula | ||

| Molecular Weight | 51.12 g/mol | 87.58 g/mol |

| Physical State | Colorless Gas / Volatile Liquid | White Crystalline Solid |

| Boiling Point | ~7.0 °C (at 760 mmHg) | N/A (Sublimes/Degrades) |

| Melting Point | -93 °C | 170–173 °C |

| Density | ~0.68 g/mL (at 0 °C) | N/A (Solid) |

| Basicity (pKa) | ~10.75 (Slightly > non-deuterated) | N/A |

| Isotopic Purity | Typically ≥ 99 atom % D | Typically ≥ 99 atom % D |

| Solubility | Water, Ethanol, Ether | Water, Methanol, DMSO |

| Safety Hazard | Extremely Flammable Gas | Corrosive / Irritant |

Technical Insight: The C-D bond is shorter and more stable than the C-H bond. While the electronic properties (dipole moment, steric bulk) remain virtually identical to the non-deuterated analog, the basicity is slightly enhanced due to the inductive electron-donating effect of deuterium (+I effect), making DMA-d6 slightly more nucleophilic in competitive scenarios.

The Kinetic Isotope Effect (KIE) Mechanism

The utility of DMA-d6 rests on the Primary Kinetic Isotope Effect. Metabolic cleavage of the N-methyl group usually involves hydrogen atom abstraction.

Mechanism of Action[4][5][6]

-

Bond Dissociation Energy (BDE): The zero-point vibrational energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, the activation energy (

) required to reach the transition state for bond cleavage is higher for C-D.[2] -

Metabolic Shunting: If the rate-limiting step of metabolism is C-H abstraction (

, typically 6–10), deuteration significantly slows this pathway. This forces the drug to be cleared via alternative, slower routes (e.g., renal excretion), effectively increasing systemic exposure.

Visualization: The Metabolic Stability Pathway

The following diagram illustrates how DMA-d6 prevents oxidative N-demethylation.

Figure 1: Mechanistic divergence of deuterated vs. non-deuterated amines in metabolic pathways. The higher activation energy of C-D cleavage shunts the drug toward excretion rather than degradation.

Handling & Safety Protocols

Free Base (Gas)

-

Storage: Must be stored in pressurized cylinders or lecture bottles at cool temperatures (< 20°C).

-

Handling: Use only in a well-ventilated fume hood. The boiling point (7°C) means it will vaporize instantly upon release at room temperature.

-

Risk: Extremely flammable.[3][4] Forms explosive mixtures with air.

Hydrochloride Salt (Solid) - Recommended for Synthesis

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

-

Handling: Weigh quickly to avoid water absorption, which alters stoichiometry.

-

Risk: Causes severe eye irritation and skin burns.[3]

Experimental Protocol: Reductive Amination

This protocol describes the installation of the this compound moiety onto an aldehyde substrate. This is the standard method for synthesizing deuterated tertiary amines.

Reagents:

-

Substrate: Target Aldehyde (1.0 eq)

-

Reagent: This compound HCl (1.2 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology

-

Free Base Liberation (In Situ):

-

In a dry reaction vial, suspend This compound HCl (1.5 eq) in DCE.

-

Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes at room temperature.

-

Scientific Rationale: You must neutralize the HCl salt to liberate the nucleophilic amine

. However, avoid excess base, as high pH inhibits the protonation of the intermediate carbinolamine, which is required for iminium ion formation.

-

-

Imine Formation:

-

Add the Aldehyde substrate (1.0 eq) to the mixture.

-

Add Activated Molecular Sieves (4Å) to scavenge water (optional but recommended to drive equilibrium).

-

Stir for 30–60 minutes.

-

-

Reduction:

-

Add STAB (1.5 eq) in one portion.

-

Stir at room temperature for 2–16 hours. Monitor via LC-MS.

-

Note on Reductant: STAB is preferred over

for safety (no cyanide) and better selectivity for aldehydes over ketones.

-

-

Workup & Purification:

-

Quench with saturated aqueous

. -

Extract with Dichloromethane (DCM).

-

Dry organic layer over

and concentrate. -

Validation: The

-NMR spectrum should show no signals in the 2.2–2.8 ppm region (where methyl protons usually appear), confirming deuteration.

-

Visualization: Synthesis Workflow

Figure 2: Step-wise reductive amination protocol for installing the this compound moiety.

References

-

Sigma-Aldrich. this compound 99 atom % D Product Specification.[5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11819887, Methan-d3-amine, N-(methyl-d3)- (Dimethylamine-d6).

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Discusses the KIE and metabolic stability).

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[6] Drug News & Perspectives.

-

CDN Isotopes. Safety Data Sheet: this compound.

Sources

- 1. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]

- 2. kinetics [faculty.csbsju.edu]

- 3. Methan-d3-amine, N-(methyl-d3)- | C2H7N | CID 11819887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. 二甲基-d6-胺 盐酸盐 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Dimethyl-d6-amine: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of dimethyl-d6-amine, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotopes in their analytical methodologies.

Core Concepts: The Role of Stable Isotope Labeling

In modern analytical science, particularly in fields like pharmacokinetics and metabolic research, the precise quantification of endogenous and exogenous compounds is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. By incorporating heavier isotopes, such as deuterium (²H), into a molecule's structure, an internal standard can be created that is chemically identical to the analyte of interest but has a different mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis. This compound is a prime example of such an internal standard, used for the quantification of its non-labeled counterpart, dimethylamine.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a stable isotope-labeled standard is critical for its effective application.

Molecular Weight and Chemical Formula

The key feature of this compound is its increased mass due to the substitution of six hydrogen atoms with deuterium. This mass shift is fundamental to its utility in mass spectrometry.

| Property | Value |

| Chemical Formula | (CD₃)₂NH |

| Molecular Weight (as free amine) | 51.12 g/mol [3] |

| Molecular Weight (as HCl salt) | 87.58 g/mol [4][5][6][7][8][9] |

| Isotopic Purity | Typically ≥98%[3][6][7] |

Note: this compound is often supplied as a hydrochloride (HCl) salt for improved stability and handling.

Chemical Structure

The chemical structure of this compound is identical to that of dimethylamine, with the hydrogen atoms on the methyl groups replaced by deuterium.

Caption: Chemical Structure of this compound

Applications in Research and Drug Development

This compound is a crucial tool in various analytical applications, primarily as an internal standard.[1]

Quantitative Bioanalysis

In pharmacokinetic and toxicokinetic studies, accurate measurement of drug and metabolite concentrations in biological matrices (e.g., blood, urine, tissue) is essential. This compound is used as an internal standard for the quantification of dimethylamine, which can be a metabolite or a biomarker.[2] The use of a stable isotope-labeled internal standard helps to account for matrix effects and variations in extraction efficiency and instrument response.

Metabolomics

In metabolomics research, which involves the comprehensive study of small molecules in a biological system, this compound can be used to accurately quantify levels of endogenous dimethylamine. This can provide insights into various metabolic pathways and disease states.

Environmental and Food Safety Analysis

Dimethylamine can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[10] Therefore, accurate monitoring of dimethylamine levels in environmental samples and food products is important. This compound serves as an internal standard in analytical methods for this purpose.

Experimental Workflow: Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for which this compound is employed as an internal standard.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride - Deuterated dimethylamine hydrochloride [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. This compound Hydrochloride | CAS#:53170-19-7 | Chemsrc [chemsrc.com]

- 9. biosynth.com [biosynth.com]

- 10. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of Dimethyl-d6-amine (DMA-d6)

Executive Summary

Dimethyl-d6-amine (DMA-d6) is a critical isotopologue of dimethylamine used primarily in the synthesis of deuterated active pharmaceutical ingredients (APIs) to exploit the Kinetic Isotope Effect (KIE). By substituting hydrogen with deuterium at metabolically labile sites (typically the

This guide addresses the primary challenge in using DMA-d6: handling its volatility and solubility. While the free base is a gas at room temperature (BP ~7–9°C), it is almost exclusively supplied and handled as a hydrochloride salt (DMA-d6·HCl). Successful application requires understanding the solubility landscape of the salt versus the free base and mastering the in situ liberation protocols.

Part 1: Physicochemical Profile[1]

Understanding the physical state is a prerequisite for solubility management. The deuterated isotopologue shares the volatility of its non-deuterated parent, necessitating specific handling strategies.

Table 1: Comparative Properties (d0 vs. d6)

| Property | Dimethylamine (d0) | This compound (d6) | Impact on Handling |

| Formula | Mass shift (+6 Da) for MS detection. | ||

| Molar Mass | 45.08 g/mol | 51.12 g/mol | Stoichiometry recalculation required. |

| Boiling Point | 7.4°C | ~7–9°C | Critical: Free base is a gas at RT. |

| pKa (Conj. Acid) | 10.73 | ~10.78* | Slightly more basic due to deuterium inductive effect (+I). |

| Common Form | Gas / 40% Aq.[1] Sol. | Hydrochloride Salt (Solid) | Salt form dictates initial solvent choice. |

*Note: Secondary isotope effects on pKa are minor but measurable; deuterated amines are generally slightly more basic than their protic counterparts.

Part 2: Solubility Landscapes

The solubility profile must be divided into two distinct categories: the Hydrochloride Salt (storage form) and the Free Base (reactive form).

This compound Hydrochloride (Salt)

The salt is a stable, white, hygroscopic solid. It is ionic and highly polar.

Solubility Matrix (DMA-d6·HCl)

| Solvent | Solubility Rating | Technical Notes |

| Water ( | High (>200 g/L) | Ideal for aqueous workups but rarely used for anhydrous synthesis. |

| Methanol / Ethanol | High | Excellent for homogenous reactions. Caution: Protodeuteration risk if |

| DMSO | Moderate | Often requires sonication.[2] Use anhydrous DMSO to prevent hygroscopic clumping. |

| Chloroform ( | Moderate | ~15–20 g/L. Useful for biphasic reactions. |

| THF / Ether | Insoluble | The salt will exist as a suspension. Requires in situ liberation. |

| DCM | Insoluble/Low | Suspension only. |

| Hexane / Toluene | Insoluble | Strictly heterogeneous. |

This compound (Free Base)

Once liberated, the free amine is a neutral, lipophilic species.

-

Miscibility: Miscible with almost all organic solvents including THF, Diethyl Ether, Dichloromethane (DCM), Toluene, and Ethyl Acetate.

-

Volatility Risk: Because the boiling point is ~7°C, the free base will rapidly escape from open vessels at room temperature. Closed systems or low-temperature handling (-10°C) are mandatory.

Part 3: Technical Protocol – In Situ Liberation

The most robust method for using DMA-d6 in organic synthesis (e.g., reductive amination, amide coupling) is not to handle the gas, but to generate it in situ from the hydrochloride salt. This ensures exact stoichiometry and minimizes isotopic loss.

Workflow: Heterogeneous Liberation in Aprotic Solvents

Objective: React DMA-d6·HCl with an electrophile in THF or DCM without losing the volatile free amine.

Reagents:

-

Organic Base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA])

-

Solvent (Anhydrous THF or DCM)

Step-by-Step Methodology:

-

Suspension: Charge the reaction vessel with DMA-d6·HCl and the anhydrous solvent. Cool the mixture to 0°C using an ice bath. The salt will remain as a solid suspension.

-

Base Addition: Add the organic base (DIPEA/TEA) dropwise.

-

Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to the amine salt.

-

Observation: The solution may become clearer as the free amine is released and dissolves, but the byproduct salt (e.g., DIPEA·HCl) may precipitate or remain suspended depending on the solvent.

-

-

Equilibration: Stir at 0°C for 10–15 minutes. The free DMA-d6 is now dissolved in the solvent.

-

Reaction: Add the electrophile (e.g., aldehyde for reductive amination or acid chloride) directly to this cold solution.

-

Warming: Allow the reaction to warm to room temperature only after the electrophile has been added to trap the amine.

Visualization: In Situ Liberation Workflow

Caption: Workflow for generating reactive DMA-d6 free base from its salt form without handling gas.

Part 4: Isotopic Integrity & Exchange

A common misconception concerns the stability of the deuterium atoms.

-

C-D Bonds (Methyl Groups): These are kinetically stable and do not exchange with the solvent under standard conditions. You can safely use non-deuterated solvents (MeOH,

) without losing the deuterium on the methyl groups. -

N-H Bond (Amine Proton): The proton on the nitrogen (

) is labile.-

If you dissolve DMA-d6 in

or -

If you dissolve it in

or -

Implication: For most "Deuterium Switch" applications, only the methyl deuteration matters. Therefore, protic solvents are permissible unless the reaction mechanism specifically involves the amine proton in a rate-determining step where

is required.

-

References

-

Cambridge Isotope Laboratories. (2024). This compound[2][3][4][5][7]·HCl Product Specification & Safety Data Sheet. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). Dimethylamine: Chemical Properties and Hazards. CAMEO Chemicals.[8] Retrieved from

- Wittenberg, R., et al. (2017). Practical Synthesis of Deuterated Amines for Drug Discovery. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Sigma-Aldrich (Merck). (2024). Dimethylamine-d6 hydrochloride Product Analysis. Retrieved from

-

E.P.A. CompTox Dashboard. (2024). Dimethylamine Physicochemical Properties. Retrieved from [1]

Sources

- 1. Dimethylamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. DIMETHYL-D 6-AMINE HYDROCHLORIDE | 53170-19-7 [chemicalbook.com]

- 5. DIMETHYL-D 6-AMINE HYDROCHLORIDE CAS#: 53170-19-7 [amp.chemicalbook.com]

- 6. chinaamines.com [chinaamines.com]

- 7. isotope.com [isotope.com]

- 8. Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Deuterium Advantage: A Technical Guide to Dimethyl-d6-amine

The following technical guide is structured to serve as a definitive reference for the application of Dimethyl-d6-amine in pharmaceutical research. It moves beyond basic definitions to explore the mechanistic, analytical, and kinetic implications of deuterium substitution.

The Physicochemical Divergence

At a macroscopic level, Dimethylamine (DMA) and its fully deuterated isotopologue, This compound (DMA-d6) , appear nearly identical. They share similar boiling points, basicity, and solubility profiles. However, at the quantum mechanical level, the substitution of six protium (

Comparative Properties Table

| Property | Dimethylamine (Non-deuterated) | This compound | Technical Implication |

| Formula | +6.037 Da mass shift (LC-MS separation) | ||

| Molecular Weight | 45.08 g/mol | 51.12 g/mol | Distinct precursor/fragment ions |

| C-H/C-D Bond Length | ~1.09 Å | ~1.09 Å (slightly shorter) | Minimal steric perturbation |

| Zero-Point Energy (ZPE) | Higher | Lower | Primary driver of Kinetic Isotope Effect |

| C-X Bond Strength (BDE) | ~98 kcal/mol | ~99.5 kcal/mol | C-D bond is harder to cleave enzymatically |

| Basicity (pKa) | 10.73 | ~10.76 | Negligible effect on receptor binding |

The Quantum Mechanical Root: Zero-Point Energy

The utility of DMA-d6 rests on the Primary Kinetic Isotope Effect (PKIE) . The carbon-deuterium (C-D) bond has a lower vibrational zero-point energy (ZPE) than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus.[1][2]

-

Mechanism: In a reaction coordinate where C-H bond cleavage is the rate-limiting step (e.g., CYP450 oxidation), the activation energy required to reach the transition state is significantly higher for the C-D bond.

-

Result: The reaction rate (

) decreases. The ratio

Mechanistic Application: The "Deuterium Switch" in Metabolism

The N-dimethyl moiety is a notorious "metabolic soft spot" in small molecule drugs. It is rapidly attacked by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) via N-demethylation .

Pathway Analysis: CYP450-Mediated N-Demethylation

The following diagram illustrates the catalytic cycle and the precise step where DMA-d6 exerts its stabilizing effect.

Figure 1: The CYP450 Catalytic Cycle.[3][4][5] The red node represents the active oxidant. The yellow path represents the rapid metabolism of non-deuterated DMA groups. The gray dashed path indicates the kinetic blockade introduced by deuteration.

Strategic Implementation

Researchers utilize DMA-d6 moieties to engineer Bioisosteres . By replacing a standard dimethylamine group with this compound during lead optimization, one can:

-

Extend Half-life (

): Slower clearance means longer duration of action. -

Reduce Dosing Frequency: Moving from TID (three times daily) to QD (once daily).

-

Mitigate Toxic Metabolites: If the N-demethylated metabolite is toxic, slowing its formation improves the safety profile.

Analytical Application: Precision LC-MS Internal Standards

In quantitative bioanalysis (LC-MS/MS), this compound (usually as the HCl salt) is the gold standard for generating Internal Standards (IS).

Why d6?

-

Mass Shift (+6 Da): Provides sufficient separation from the analyte's isotopic envelope (M+1, M+2), eliminating "cross-talk" interference.

-

Co-elution: Being chemically identical (save for mass), the IS co-elutes with the analyte. This allows the IS to experience the exact same matrix effects (ion suppression/enhancement) as the analyte at the electrospray ionization (ESI) source, providing rigorous normalization.

The "Deuterium Retention Effect" (Technical Caveat)

While often ignored, C-D bonds are slightly less lipophilic than C-H bonds. In high-resolution Reverse Phase Chromatography (UPLC), DMA-d6 analogs may elute slightly earlier than the non-deuterated parent.

-

Mitigation: Ensure the integration window covers both the analyte and the slightly shifted IS peak.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the Kinetic Isotope Effect (

Reagents:

-

Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Drug-DMA (H) and Drug-DMA-d6 (D).

-

Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add Test Compound (1 µM final) and NADPH system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL Stop Solution containing an independent Internal Standard.

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is-

Intrinsic Clearance (

): -

KIE: Calculate Ratio

. A ratio > 2 indicates a significant metabolic stabilization.

-

Protocol B: Synthesis via Modified Eschweiler-Clarke

Objective: To install a this compound moiety onto a primary amine scaffold.

Reaction Scheme:

Step-by-Step:

-

Dissolution: Dissolve the primary amine substrate (1.0 eq) in Formic Acid-d2 (98% D, 5.0 eq). Keep cool (0°C) due to exotherm.

-

Addition: Add Formaldehyde-d2 (20% in

, 2.5 eq) dropwise. -

Reflux: Heat the mixture to 100°C for 12–24 hours. Evolution of

gas confirms the reduction is proceeding. -

Workup:

-

Cool to RT.

-

Basify with NaOH (4M) to pH > 12.

-

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with brine, dry over

.

-

-

Salt Formation: Bubble HCl gas or add HCl/Ether to precipitate the This compound salt .

References

-

Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link

-

Karki, S. B., et al. (1995).[3][7] Mechanism of N-Demethylation of N,N-Dimethylanilines by Cytochrome P450. Journal of the American Chemical Society.[3] Link

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Link

-

Wong, S. L., et al. (2014). Deuterium Isotope Effects on the Pharmacokinetics of N-Methylated Drugs. Chemical Research in Toxicology. Link

-

FDA Center for Drug Evaluation. (2017). Deutetrabenazine (Austedo) Prescribing Information (Case study for deuterated methoxy/amine groups). Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.washington.edu [courses.washington.edu]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical study of N-demethylation of substituted N,N-dimethylanilines by cytochrome P450: the mechanistic significance of kinetic isotope effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Interpreting a Certificate of Analysis for Dimethyl-d6-amine

Abstract

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is more than a mere quality checklist; it is the foundational document that guarantees the identity, purity, and suitability of a chemical reagent for its intended application.[1][2] This is particularly true for isotopically labeled compounds like Dimethyl-d6-amine ((CD₃)₂NH), where analysis extends beyond simple chemical purity to the nuanced realm of isotopic enrichment.[3][4] This guide provides an in-depth walkthrough of a typical CoA for this compound, moving beyond a simple recitation of specifications to explain the causality behind the analytical techniques employed. We will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), providing field-proven insights to empower users to make informed decisions, ensure experimental reproducibility, and maintain regulatory compliance.

The Anatomy of a Certificate of Analysis: Beyond the Basics

A Certificate of Analysis is a batch-specific document that confirms a product meets a predefined set of specifications.[1][2] For a deuterated compound such as this compound, the CoA must rigorously define two distinct but related quality attributes: Chemical Purity and Isotopic Purity .

-

Chemical Purity: This parameter quantifies the percentage of the material that is chemically Dimethylamine, irrespective of its isotopic composition. It identifies and quantifies any non-dimethylamine impurities (e.g., residual solvents, synthesis byproducts). Gas Chromatography is a primary tool for this assessment.[5][6]

-

Isotopic Purity (or Isotopic Enrichment): This is the critical parameter for a deuterated reagent. It specifies the percentage of molecules in which the hydrogen atoms at the designated positions have been replaced by deuterium.[4][7] For this compound, this means quantifying the proportion of molecules that are (CD₃)₂NH versus those that are partially deuterated (e.g., (CHD₂) (CD₃)NH) or non-deuterated ((CH₃)₂NH).[3] Both NMR and Mass Spectrometry are essential for this characterization.[8]

The following diagram illustrates the logical flow for evaluating a this compound CoA, starting from basic identification and proceeding to detailed purity analysis.

Caption: Logical workflow for interpreting a this compound CoA.

Deconstructing Isotopic Purity: Enrichment vs. Species Abundance

A common point of confusion when interpreting data for deuterated compounds is the distinction between isotopic enrichment and species abundance.[3]

-

Isotopic Enrichment: Refers to the probability of finding a deuterium atom at any single designated position.[3] For example, an enrichment of "99.5 atom % D" means that for any given methyl proton site, there is a 99.5% chance it is a deuterium and a 0.5% chance it is a proton.[3]

-

Species Abundance: Refers to the percentage of the entire population of molecules that have a specific isotopic composition.[3]

These terms are not interchangeable. A high isotopic enrichment does not mean that 99.5% of the molecules are the fully deuterated (d6) species. Due to statistical probability, a starting material with 99.5% enrichment will produce a mixture of isotopologues (d6, d5, d4, etc.). High-resolution mass spectrometry is the definitive technique to measure the abundance of each species.[9]

Caption: Relationship between Chemical and Isotopic Purity.

Core Analytical Techniques & Data Interpretation

Gas Chromatography (GC): The Arbiter of Chemical Purity

Causality: this compound is a volatile compound, making Gas Chromatography (GC) an ideal method for assessing its chemical purity.[10] The principle of GC is to separate compounds in a mixture based on their volatility and interaction with a stationary phase within a column. By coupling the GC to a Flame Ionization Detector (FID), which is highly sensitive to organic compounds, we can determine the area percentage of the main component relative to any volatile impurities.

Interpreting the CoA:

-

Assay (by GC): This value, typically expressed as a percentage (e.g., ">99.5%"), represents the chemical purity.

-

Impurities: The CoA may list specific impurities or simply state that they are below a certain detection limit.

| Parameter | Typical Specification | Significance |

| Assay (GC, Area %) | ≥ 98% | Indicates the percentage of the sample that is chemically dimethylamine, regardless of isotopic composition.[11] |

| Residual Solvents | Varies by solvent (e.g., <0.1%) | Ensures no unwanted reactive or interfering solvents from the synthesis are present. |

Experimental Protocol: GC-FID Analysis of this compound

-

Sample Preparation: Accurately weigh ~10 mg of this compound HCl and dissolve it in 1 mL of a suitable solvent (e.g., Methanol). For the free base, which is a gas, a headspace sampling technique may be required.[10]

-

Instrument Setup:

-

GC System: Agilent 7890B or equivalent with FID.

-

Column: A specialized column for amines, such as a CP-Volamine, is often used to prevent peak tailing.[12]

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Detector: FID at 280°C.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the peak areas of all detected components. The chemical purity is calculated as the peak area of this compound divided by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS): The Definitive Tool for Isotopic Distribution

Causality: Mass Spectrometry separates ions based on their mass-to-charge ratio (m/z).[13] This makes it the most direct and accurate method for determining isotopic purity.[9] Since deuterium has a mass of ~2 Da and hydrogen has a mass of ~1 Da, each substitution of H with D increases the molecular weight of the molecule by approximately 1 Da. High-resolution mass spectrometry (HRMS) can precisely measure these mass differences and determine the relative abundance of each isotopologue (d6, d5, d4, etc.).[8][9]

Interpreting the CoA:

-

Molecular Weight: Confirms the expected mass of the deuterated compound (e.g., ~87.58 g/mol for the HCl salt).[14]

-

Isotopic Distribution: Often presented as a table or list showing the percentage of each isotopologue. This is the most critical piece of data for isotopic purity.

Table: Example Isotopologue Distribution Data

| Isotopologue | Mass Shift | Expected m/z (for free base) | Example Abundance |

| d0 (unlabeled) | M+0 | 45.0579 | < 0.1% |

| d1 | M+1 | 46.0641 | < 0.1% |

| d2 | M+2 | 47.0704 | < 0.2% |

| d3 | M+3 | 48.0767 | < 0.5% |

| d4 | M+4 | 49.0830 | 1.5% |

| d5 | M+5 | 50.0892 | 5.0% |

| d6 (fully labeled) | M+6 | 51.0955 | > 92.7% |

Experimental Protocol: Isotopic Purity by LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound HCl (e.g., 10 µg/mL) in a suitable mobile phase, such as 50:50 water:methanol with 0.1% formic acid.

-

Instrument Setup:

-

LC-MS System: A high-resolution mass spectrometer like a TOF (Time-of-Flight) or Orbitrap is required.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: Scan from m/z 40 to 100.

-

Resolution: Set to >10,000 to resolve isotopologues from potential interferences.

-

-

Analysis: Infuse the sample directly or perform a simple chromatographic separation to remove salts.

-

Data Analysis:

-

Acquire the mass spectrum for the molecular ion cluster.

-

Identify the peak corresponding to each isotopologue (d0 to d6).

-

Calculate the relative abundance of each peak by dividing its intensity by the total intensity of all isotopologue peaks.

-

Note: Corrections for the natural abundance of ¹³C may be necessary for highly accurate results.[15]

-

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights

Causality: NMR spectroscopy provides information about the chemical environment of specific nuclei (like ¹H).[16] For this compound, ¹H NMR is a powerful tool to confirm the success of the deuteration. In a fully deuterated sample, the large signal corresponding to the six methyl protons in unlabeled dimethylamine should be absent or significantly diminished.[17] Quantitative NMR (qNMR) can be used to determine the chemical purity and isotopic enrichment by comparing the integral of any residual proton signals to that of a certified internal standard of known concentration.[18][19][20]

Interpreting the CoA:

-

¹H NMR: The CoA will state that the spectrum "Conforms to Structure." This means the observed signals (or lack thereof) are consistent with the deuterated structure. The key indicator is the absence of a significant peak around 2.2-2.7 ppm (the typical chemical shift for the methyl protons in dimethylamine).

-

Purity (by NMR): If qNMR is performed, a purity value (e.g., 99.0%) will be provided, which represents the mass fraction of the target analyte in the sample.[21]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isotopic Enrichment

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of this compound HCl.

-

Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, which has a distinct singlet that does not overlap with the analyte).[21]

-

Dissolve both components in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.[22]

-

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters: Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate quantification.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

Carefully integrate the signal for the internal standard and any residual -CH₃, -CH₂D, or -CHD₂ signals from the this compound.

-

Use the standard qNMR equation to calculate the purity and concentration of the analyte.

-

The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the theoretical integral if the sample were 100% unlabeled.

-

Conclusion: A Synthesis of Data for Confident Application

Interpreting the Certificate of Analysis for this compound requires a multi-faceted approach that synthesizes data from orthogonal analytical techniques. GC provides the assurance of chemical purity, while MS and NMR offer a detailed picture of the isotopic landscape. For the end-user, the most critical parameters are often the chemical purity (from GC) and the abundance of the d6 species (from MS). A high-quality batch will exhibit a chemical purity of >98% and an isotopic abundance of the d6 species that is sufficiently high (often >95-98%) to prevent interference in sensitive applications like its use as an internal standard for quantitative mass spectrometry.[14][23][24] By understanding the principles behind each analytical test and how to interpret the resulting data, researchers can use these powerful reagents with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific work.

References

-

ResolveMass Laboratories Inc. Dimethylamine-d6 HCl | CAS 53170-19-7. [Link]

-

National Institute of Standards and Technology. Certificate of Analysis - SRM 3290. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

Concert Pharmaceuticals. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

National Institutes of Health. Multiple isotopic labels for quantitative mass spectrometry. [Link]

-

ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

LabAlley. How to Read a Chemical Certificate of Analysis (COA). [Link]

-

PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds.... [Link]

-

ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

-

Chromatography Online. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

-

Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds. [Link]

-

PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

-

ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

-

Agilent. Analytical Standards and Certified Reference Materials. [Link]

-

Chromatography Forum. Amines by GC-MS. [Link]

-

ACS Publications. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]

-

University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

YouTube. Mass Spectrometry: Ions and Isotopes. [Link]

- Google Patents. Method for measuring deuterium isotope abundance....

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

-

National Institute of Standards and Technology. Dimethylamine - NIST WebBook. [Link]

-

ResearchGate. ¹H NMR spectrum for 2·1.75H2O in DMSO-d6. [Link]

Sources

- 1. alliancechemical.com [alliancechemical.com]

- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. bre.com [bre.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. isotope.com [isotope.com]

- 12. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 17. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. emerypharma.com [emerypharma.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: Strategic Implementation of Dimethyl-d6-amine in High-Precision Bioanalysis

Executive Summary & Core Directive

This guide details the strategic application of Dimethyl-d6-amine (CAS 53170-19-7) in pharmaceutical bioanalysis. Unlike general "dimethyl labeling" (which typically utilizes formaldehyde-d2), this protocol focuses on using this compound as a structural building block to synthesize stable isotope-labeled internal standards (SIL-IS) for drugs containing tertiary dimethylamine groups.

Key Advantage: The incorporation of a hexadeuterated (

Technical Background: The Physics of Precision

Why this compound?

In quantitative bioanalysis, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). However, not all isotopes are equal.

-

Mass Shift: A standard dimethyl-d3 label (

) often suffers from interference due to the natural isotopic distribution (M+3) of the analyte, especially for high-molecular-weight drugs. Dimethyl-d6 ( -

Chemical Stability: The C-D bond is shorter and stronger than the C-H bond (primary kinetic isotope effect), rendering the label stable against metabolic exchange or degradation during sample preparation.

The Deuterium Isotope Effect on Retention Time

A critical consideration when using this compound is the chromatographic isotope effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.

-

Observation: The d6-IS will often elute slightly earlier than the analyte in Reversed-Phase LC (RPLC).

-

Impact: If the shift is too large, the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) occurring at the exact elution time of the analyte.

-

Mitigation: This guide includes optimization steps to minimize this resolution while maintaining separation from interferences.

Protocol A: Synthesis of the SIL-IS (Pre-Analytical)

Note: This section addresses the synthesis of a generic drug analog (R-N(CH3)2) using this compound.

Materials

-

Precursor: Target drug intermediate with a leaving group (Alkyl Halide) or Carbonyl (Aldehyde/Ketone).

-

Reagent: this compound Hydrochloride (99 atom % D).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Reducing Agent (for Reductive Amination): Sodium Triacetoxyborohydride (STAB).

Workflow Diagram: Synthesis Pathways

Caption: Two primary pathways to incorporate this compound into a drug scaffold: Reductive Amination (preferred for aldehydes) and Nucleophilic Substitution.

Step-by-Step Synthesis (Reductive Amination Route)

-

Free Basing: Dissolve this compound HCl (1.2 eq) in Dichloromethane (DCM). Add DIPEA (1.5 eq) to liberate the free amine. Stir for 10 min.

-

Imine Formation: Add the Aldehyde precursor (1.0 eq) to the mixture. Add a catalytic amount of Acetic Acid. Stir at Room Temperature (RT) for 30–60 min.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Quenching: After reaction completion (monitor by TLC/LC-MS), quench with saturated NaHCO3.

-

Extraction: Extract organic layer, dry over MgSO4, and concentrate.

-

Purification: Purify via Flash Chromatography. Crucial: Verify isotopic purity (>99%) via MS.

Protocol B: Bioanalytical Application (LC-MS/MS)

Sample Preparation Strategy

To ensure the IS compensates for recovery losses, it must be added as early as possible.

Reagents:

-

IS Working Solution: 100 ng/mL Dimethyl-d6-IS in 50:50 Methanol:Water.

-

Extraction Solvent: Acetonitrile (protein precipitation) or MTBE (Liquid-Liquid Extraction).

Procedure:

-

Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

-

IS Spike: Add 10 µL of IS Working Solution .

-

Critical Step: Vortex for 30 seconds to equilibrate the IS with the matrix proteins before adding extraction solvents. This ensures the IS binds to proteins similarly to the analyte.

-

-

Precipitation: Add 200 µL Acetonitrile. Vortex vigorously (5 min).

-

Centrifugation: 4000 rpm for 10 min at 4°C.

-

Transfer: Transfer supernatant to a clean plate. Evaporate under N2 if necessary for concentration, or inject directly.

LC-MS/MS Method Setup

Column Selection: C18 columns (e.g., Waters BEH C18) are standard. Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (Example): The d6-label provides a predictable mass shift.

| Parameter | Analyte (Light) | Internal Standard (Heavy d6) | Note |

| Precursor Ion (Q1) | [M+H]+ | [M+H]+ + 6.04 | The dimethyl-d6 group adds ~6.04 Da. |

| Product Ion (Q3) | Fragment X | Fragment X + 6.04 | If the fragment contains the dimethyl amine. |

| Product Ion (Q3) | Fragment Y | Fragment Y | If the fragment loses the dimethyl amine. |

| Dwell Time | 50 ms | 50 ms | Ensure >12 points across the peak. |

Troubleshooting the "Deuterium Shift"

In high-efficiency UHPLC, the d6-IS may elute 0.05–0.10 min before the analyte.

-

Acceptance Criteria: The retention time difference (

) should be consistent (<2% CV). -

Correction: If

> 0.2 min, the IS may not experience the same suppression.-

Solution: Switch to a column with different selectivity (e.g., Phenyl-Hexyl) or lower the organic gradient slope to force co-elution.

-

Workflow Diagram: Bioanalytical Logic

Caption: Integrated workflow ensuring IS equilibration prior to extraction for maximum accuracy.

Quality Control & Validation Criteria

To ensure the protocol meets FDA/EMA bioanalytical guidelines:

-

Isotopic Purity Check: Inject a high concentration of the d6-IS (1 µg/mL) and monitor the analyte's MRM transition.

-

Requirement: The interference in the analyte channel must be < 20% of the LLOQ response.

-

-

Cross-Signal Check: Inject the ULOQ (Upper Limit of Quantitation) of the Analyte and monitor the IS transition.

-

Requirement: Interference in the IS channel must be < 5% of the average IS response.

-

-

IS Response Consistency: The CV% of the IS peak area across the entire run should be < 15% (unless matrix effects are proven to be tracked accurately by the ratio).

References

-

Gu, H., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples.[1] Analytical Chemistry.[1][2][3][4][5]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling.

-

Zhang, X., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis.[4]

-

WuXi AppTec. (2025).[6] Internal Standards in LC-MS Bioanalysis: Which, When, and How.

-

CymitQuimica. Product Data: this compound Hydrochloride (CAS 53170-19-7).[7]

Sources

- 1. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 6. researchgate.net [researchgate.net]

- 7. CAS 53170-19-7: Methan-d3-amine, N-(methyl-d3)-, hydrochlo… [cymitquimica.com]

Application Note: Precision Quantification of Dimethylamine in Environmental & Pharmaceutical Matrices using Dimethyl-d6-amine

This Application Note is designed for researchers and analytical scientists in environmental monitoring and pharmaceutical process safety. It details the rigorous quantification of Dimethylamine (DMA)—a critical N-Nitrosodimethylamine (NDMA) precursor—using its stable isotope analog, Dimethyl-d6-amine , as an Internal Standard (IS).

Executive Summary

Dimethylamine (DMA) is a secondary amine widely distributed in the environment and a common impurity in pharmaceutical manufacturing. Its primary significance lies in its role as a direct precursor to N-Nitrosodimethylamine (NDMA) , a potent mutagen and probable human carcinogen. Regulatory scrutiny (e.g., USP <1469>, EPA Method 521 context) demands ultra-trace quantification of DMA to assess nitrosamine formation potential.

Because DMA is a small, polar, and volatile molecule (MW 45.08), direct reverse-phase LC-MS analysis is plagued by poor retention and severe matrix suppression. This protocol utilizes This compound (DMA-d6) as a surrogate Internal Standard. The method employs benzenesulfonyl chloride (BSC) derivatization to transform the volatile amine into a stable, hydrophobic sulfonamide, enabling high-sensitivity detection via LC-ESI-MS/MS.

Chemical Profile & Stability[1]

| Compound | Dimethylamine (Target) | This compound (Internal Standard) |

| CAS Number | 124-40-3 | 14802-36-9 |

| Formula | C₂H₇N | C₂HD₆N |

| MW | 45.08 g/mol | 51.12 g/mol |

| pKa | 10.73 | ~10.7 (Isotope effect negligible) |

| Form | Gas/Liquid (usually 40% aq.) | Gas or Solution (e.g., in Methanol) |

| Role | Analyte | Mass-shifted Surrogate |

Handling Precaution: DMA-d6 is expensive and volatile. It is best handled as a stock solution in methanol or acidified water to prevent evaporative loss.

Experimental Workflow

The following workflow ensures traceability and minimizes experimental error. The use of DMA-d6 corrects for variations in derivatization efficiency and matrix effects.

Reagents & Preparation[2]

-

Internal Standard Stock: 100 µg/mL this compound in Methanol.

-

Derivatizing Agent: 5% (v/v) Benzenesulfonyl Chloride (BSC) in Acetonitrile.

-

Buffer: 0.5 M Sodium Bicarbonate/Carbonate buffer (pH 10.0).

-

Quenching Agent: 20% Phosphoric Acid or 1M HCl.

Sample Preparation Protocol

-

Sample Collection: Collect 10 mL of water sample (or dissolved API). Filter through 0.2 µm PTFE if turbid.

-

IS Spiking (Critical Step):

-

Transfer 1.0 mL of sample into a 4 mL amber glass vial.

-

Add 20 µL of this compound IS Stock (Final conc. depends on calibration range).

-

Rationale: Spiking before derivatization ensures the IS undergoes the exact same chemical reaction as the analyte.

-

-

Derivatization Reaction:

-

Add 200 µL of Carbonate Buffer (pH 10) to basify the amine (ensure pH > 9.5).

-

Add 100 µL of BSC Reagent.

-

Vortex for 30 seconds.

-

Incubate at 60°C for 15 minutes (or 40°C for 30 mins).

-

Mechanism:[1] The sulfonyl chloride reacts with the secondary amine to form a sulfonamide.

-

-

Quenching & Neutralization:

-

Add 50 µL of Quenching Agent (Acid) to stop the reaction and neutralize excess alkalinity (protects the LC column).

-

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes if precipitate forms. Transfer supernatant to LC vial.

Reaction Mechanism

The derivatization transforms the polar amine into a lipophilic species suitable for C18 retention.

Figure 1: Reaction scheme. The same pathway applies to DMA-d6, yielding the d6-sulfonamide.

Instrumental Analysis (LC-MS/MS)[4][5][6][7]

Chromatographic Conditions[2][8][9][10]

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B (Load)

-

1-5 min: Ramp to 90% B (Elute derivative)

-

5-7 min: Hold 90% B

-

7.1 min: Re-equilibrate 10% B

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

The sulfonamide derivative ionizes readily in positive mode

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| DMA-BSC Derivative | 186.0 | 141.0 (Ph-SO₂⁺) | 77.0 (Ph⁺) | 20 / 35 |

| DMA-d6-BSC Derivative | 192.0 | 141.0 (Ph-SO₂⁺) | 77.0 (Ph⁺) | 20 / 35 |

Note: The product ion (m/z 141) is the benzenesulfonyl moiety, which is common to both. Specificity is achieved via the unique Precursor Ion and chromatographic retention time.

Data Analysis & Quantification

RRF Calculation

Since the IS is a stable isotope, use the Relative Response Factor (RRF) method.

Final Concentration

Method Validation Metrics (Typical)

-

Linearity: 0.5 ng/mL – 1000 ng/mL (

). -

Recovery: 85–115% (Corrected by DMA-d6).

-

LOD: < 0.1 ng/mL (depending on matrix).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | pH < 9 during derivatization | Check buffer pH. The reaction requires basic conditions to neutralize HCl formed. |

| Peak Tailing | Column overload or secondary interactions | Add 5mM Ammonium Acetate to Mobile Phase A. |

| Signal Suppression | Matrix interference | Increase dilution factor or switch to Solid Phase Extraction (SPE) using HLB cartridges. |

| Cross-Talk | Mass window too wide | Ensure MS resolution is set to "Unit" or "Wide" appropriately; DMA and DMA-d6 are separated by 6 Da, which is sufficient. |

Logic Flow Diagram

Figure 2: Step-by-step analytical protocol ensuring data integrity.

References

-

United States Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).Link

-

Ngongang, A. D., et al. (2025). Derivatization LC/MS methodology for alkyl esters of sulfonates. ResearchGate. Link

-

Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet (CAS 14802-36-9).[2][3][4]Link

-

Sacher, F., et al. (1997). Determination of dimethylamine in biological samples by HPLC.[5] Journal of Chromatography B. Link[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methan-d3-amine, N-(methyl-d3)- | C2H7N | CID 11819887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Quantitation of Biogenic and Synthetic Amines Using Deuterated Internal Standards

Abstract

The quantitation of amines—ranging from neurotransmitters to synthetic drug APIs—presents a unique set of chromatographic and mass spectrometric challenges. Their high polarity, basicity, and susceptibility to matrix effects necessitate the use of Stable Isotope Labeled (SIL) internal standards. However, the use of deuterated standards introduces specific pitfalls, notably the Deuterium Isotope Effect in chromatography and Isotopic Cross-Talk in mass spectrometry. This guide details a self-validating workflow for developing robust amine analysis methods, ensuring regulatory compliance (FDA/EMA) and scientific rigor.

Part 1: Theoretical Foundation & Strategic Selection

The "Why": Matrix Effects and Ionization

In Electrospray Ionization (ESI), amines compete for charge against co-eluting matrix components (phospholipids, salts). This leads to Ion Suppression or Enhancement . An internal standard (IS) corrects for this only if it co-elutes exactly with the analyte and experiences the exact same ionization environment.

The Pitfall: Chromatographic Deuterium Isotope Effect

A common misconception is that deuterated standards always co-elute with their non-deuterated analogs.

-

Mechanism: The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond.[1]

-

Consequence: In Reversed-Phase LC (RPLC), deuterated amines often elute earlier than the analyte because they are slightly less lipophilic.

-

Risk: If the retention time shift (

) is significant, the IS elutes in a different matrix window than the analyte, failing to correct for ion suppression.

Standard Selection Criteria

To ensure method integrity, select standards based on the following hierarchy:

| Criterion | Requirement | Reason |

| Label Position | Carbon-bound (C-D) | Deuterium on Nitrogen (N-D) or Oxygen (O-D) exchanges with solvent protons (H) in mobile phases, causing signal loss. Never use N-D standards for quantitation. |

| Mass Shift | Avoids interference from the analyte's natural isotopes (e.g., | |

| Purity | Isotopic Purity | "D0" impurities in the standard will appear as analyte, artificially inflating the calculated concentration (Reverse Cross-Talk). |

Part 2: Experimental Workflow

Diagram 1: Method Development Logic Flow

Caption: Logical decision tree for selecting column chemistry and troubleshooting isotope effects.

Part 3: Detailed Protocols

Protocol A: Sample Preparation (Preventing H/D Exchange)

Objective: Isolate amines without losing the deuterium label. Scope: Biological fluids (Plasma/Urine).

-

Reagent Prep:

-

Prepare IS Working Solution in an aprotic solvent (e.g., Acetonitrile or DMSO) if possible. If water is required, ensure the label is C-bound.

-

Warning: If using an N-deuterated standard (only for structural studies), keep all buffers at pH 2.5 and temperature < 4°C. For quantitation, assume C-bound D.

-

-

Protein Precipitation (PPT):

-

Add 50 µL Sample to plate.

-

Add 200 µL IS Working Solution in cold Acetonitrile (0.1% Formic Acid).

-

Note: Acidification breaks protein binding and improves recovery of basic amines.

-

-

Centrifugation: 4,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 100 µL to a clean plate. Dilute 1:1 with water (for RPLC) or Acetonitrile (for HILIC) to match initial mobile phase conditions.

Protocol B: LC-MS/MS Method Configuration[2]

Option 1: HILIC (Recommended for small, polar amines)

-

Column: Waters ACQUITY BEH Amide or Tosoh TSKgel Amide-80 (1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient:

-

0-1 min: 95% B (Isocratic hold for retention).

-

1-5 min: 95% -> 50% B.

-

Why? HILIC retains polar amines via water-layer partitioning. Deuterium isotope effects are often less pronounced or reversed in HILIC compared to RPLC.

-

Option 2: RPLC (For hydrophobic amines)

-

Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3.

-

Pro-Tip: PFP columns often show reduced deuterium isotope separation compared to C18 due to specific pi-pi and dipole interactions masking the subtle lipophilicity difference of the C-D bond [1].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: Standard 5% -> 95% B.

Part 4: Validation & Troubleshooting (Self-Validating Systems)

Cross-Talk Evaluation

Before running samples, you must validate that your IS and Analyte do not interfere with each other.

| Experiment | Method | Acceptance Criteria |

| IS Interference | Inject Blank Matrix + IS only. Monitor Analyte transition. | Signal < 20% of LLOQ |

| Analyte Interference | Inject ULOQ (highest std) without IS. Monitor IS transition. | Signal < 5% of IS response |

Isotope Effect Calculation

Calculate the Retention Time Ratio (

-

Target:

. -

Action: If

(IS eluting significantly early), the method is at risk of failing Matrix Factor validation.

Diagram 2: Cross-Talk Mechanism

Caption: Visualizing mass spectral overlap. Ensure "Buffer Zone" > 0 to prevent false positives.

References

-

Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry (2025). Investigates the reduction of chromatographic deuterium effects using PFP columns compared to C18.[3]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018). Establishes requirements for internal standard response monitoring and cross-talk evaluation.

-

Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate (2025). Discusses mechanisms of H/D exchange and the necessity of pH control, relevant for understanding label stability.

-

Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience Application Note. Demonstrates the superiority of HILIC for polar amine retention without derivatization.

-

Correction for isotopic interferences between analyte and internal standard. PubMed (2013). Mathematical approaches to correcting non-linear calibration caused by cross-talk.

Sources

Application Note: Targeted Quantitation of Volatile Amines in Forensic Matrices using Dimethyl-d6-amine

Executive Summary

This guide details the protocol for utilizing Dimethyl-d6-amine (DMA-d6) as a high-precision Internal Standard (IS) in the forensic screening and quantitation of dimethylamine (DMA) and related volatile amines.

Volatile amines are critical markers in forensic toxicology, indicating uremic toxicity (renal failure), post-mortem decomposition intervals, or exposure to specific industrial precursors. However, their analysis is notoriously difficult due to:

-

High Polarity: Poor retention on standard C18 or non-polar GC columns.

-

High Volatility: Loss of analyte during solvent evaporation steps.

-

Matrix Interference: Significant ion suppression in complex matrices like post-mortem blood or putrefied tissue.

We resolve these challenges using a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . The use of this compound provides a robust Isotope Dilution correction mechanism, compensating for variations in headspace equilibrium and fiber adsorption efficiency.

Technical Background & Mechanism

The Isotope Effect

This compound (

-

No Spectral Overlap: It avoids the natural

isotopic envelope of the analyte. -

Identical Physicochemical Behavior: The deuterated analog shares nearly identical vapor pressure and pKa (10.73) with the target, ensuring it tracks the analyte perfectly during the headspace extraction phase.

Mechanism of Action: Headspace Equilibrium

The core of this protocol relies on shifting the equilibrium of the amine from the liquid phase to the gas phase (Headspace) by adjusting pH and temperature.

Figure 1: The logic of alkaline liberation for volatile amine analysis. The target amine must be in its uncharged free-base form to partition into the headspace.

Materials & Instrumentation

Reagents

-

Target Analyte: Dimethylamine Hydrochloride (DMA-HCl).

-

Internal Standard: This compound Hydrochloride (99 atom % D).

-

Note: Store IS in a desiccator; deuterated amines are hygroscopic.

-

-

Liberation Reagent: 10M Sodium Hydroxide (NaOH) or solid Potassium Hydroxide (KOH).

-

Matrix Modifier: Saturated Sodium Chloride (NaCl) solution (increases ionic strength to "salt out" volatiles).

Instrumentation

-

GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ.

-

Column: CP-Volamine (Agilent) or Rtx-Volatile Amine (Restek).

-

Why? Standard PDMS columns (DB-5) cause amine peak tailing due to interaction with silanol groups. Volatile Amine columns are base-deactivated.